N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-4-(trifluoromethyl)benzamide
Description
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Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3NO5S/c1-29-16-8-10-17(11-9-16)31(27,28)19(18-3-2-12-30-18)13-25-20(26)14-4-6-15(7-5-14)21(22,23)24/h2-12,19H,13H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBFIFVVLLCGIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-4-(trifluoromethyl)benzamide is a complex organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a unique combination of functional groups, including a furan ring, a methoxybenzenesulfonyl moiety, and a trifluoromethyl group, which may enhance its interaction with biological targets. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound is characterized by:
- Furan Ring : Contributes to the compound's reactivity and potential interactions with biological systems.
- Methoxybenzenesulfonyl Group : Enhances solubility and may facilitate enzyme binding.
- Trifluoromethyl Group : Increases lipophilicity, potentially improving membrane permeability.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic properties.
1. Anti-inflammatory Effects
Research indicates that this compound may exhibit anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways. The sulfonamide group is believed to interact with active sites on these enzymes, reducing their activity and thereby mitigating inflammation .
2. Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer activity. The presence of the furan ring and sulfonamide moiety allows for targeted interactions with proteins involved in cancer cell proliferation. Mechanistic studies are ongoing to elucidate specific pathways affected by this compound .
3. Enzyme Inhibition
This compound has shown promise as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 , which plays a critical role in glucocorticoid metabolism. This inhibition could have therapeutic implications for metabolic disorders such as obesity and diabetes .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Binding : The sulfonamide moiety forms hydrogen bonds with enzyme active sites, leading to inhibition.
- Receptor Interaction : The furan ring may interact with hydrophobic pockets within protein structures, enhancing binding affinity.
- Modulation of Signaling Pathways : By inhibiting key enzymes, this compound can alter cellular signaling pathways associated with inflammation and cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
